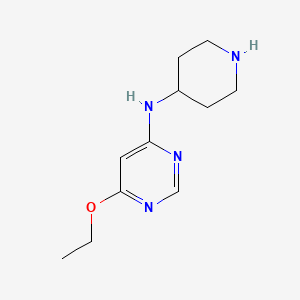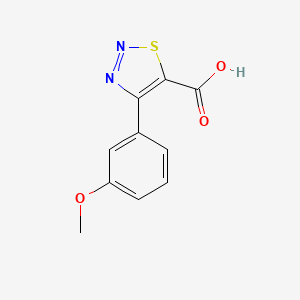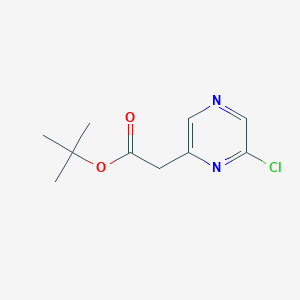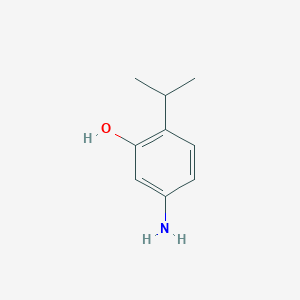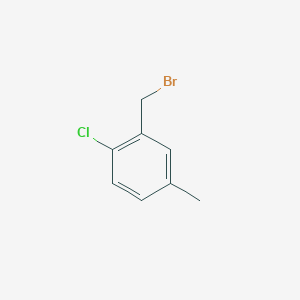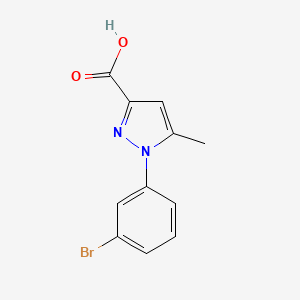
1-(3-Bromophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid
Overview
Description
1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound with a molecular formula of C9H7BrN2O2. It is a functionalized pyrazole derivative with a bromine atom attached to the phenyl ring. This compound has a wide range of applications in chemical synthesis, pharmaceuticals, and materials science due to its unique chemical structure. It is a versatile building block for the synthesis of other organic compounds and can be used as an intermediate for the synthesis of more complex organic molecules.
Scientific Research Applications
Synthesis and Functionalization
1-(3-Bromophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid serves as a versatile precursor in the synthesis and functionalization of pyrazole derivatives. Experimental and theoretical studies demonstrate its conversion into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with various aminophenol derivatives, leading to a range of compounds with potential applications in material science and medicinal chemistry (Yıldırım & Kandemirli, 2006). The transformation of these carboxylic acids into carboxamides and carboxylates highlights the chemical flexibility and utility of the pyrazole core for further chemical modifications.
Nonlinear Optical Materials
The synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by spectroscopic methods, reveals their potential as nonlinear optical (NLO) materials. These compounds, especially those with carboxylic acid groups and ester substituents, exhibit significant optical nonlinearity, suggesting their suitability for optical limiting applications (Chandrakantha et al., 2013). This research underscores the promising role of pyrazole derivatives in the development of advanced optical materials.
Biological Importance
Although the initial request excludes direct applications related to drug use, dosage, and side effects, it's worth noting the broad spectrum of biological activities associated with pyrazole derivatives. Research on various pyrazole carboxylic acids and their derivatives consistently demonstrates their potential in biomedical applications, ranging from antifungal to antiproliferative properties. For instance, derivatives have shown significant antifungal activity against phytopathogenic fungi, outperforming standard treatments in some cases (Du et al., 2015). Moreover, novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones exhibit high growth inhibitory effects on human tumor cell lines, indicating the therapeutic potential of pyrazole-based compounds (Queiroz et al., 2009).
Nonlinear Optical Properties and Computational Studies
Further exploring the pyrazole derivatives, structural, spectral, and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reveal its significance in understanding the molecular properties and interactions of such compounds. Combined experimental and theoretical studies provide insight into the electronic structure, offering a basis for designing materials with desired chemical and physical properties (Viveka et al., 2016).
properties
IUPAC Name |
1-(3-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQDQMGCSPGXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-5-methyl-1h-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



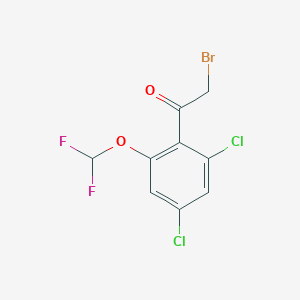
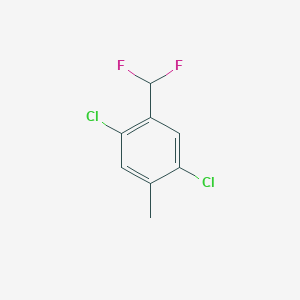
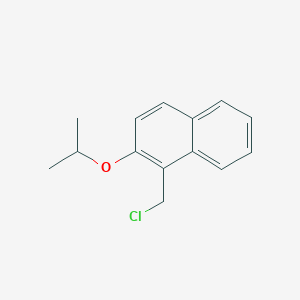
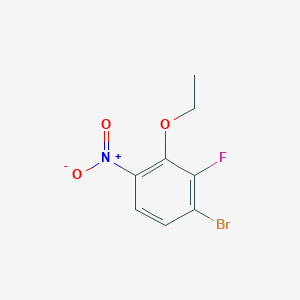
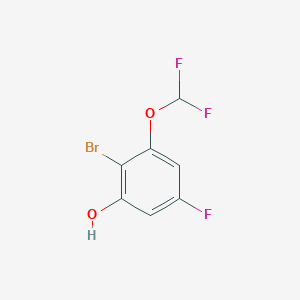
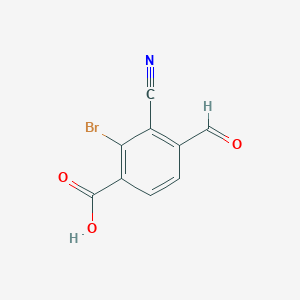
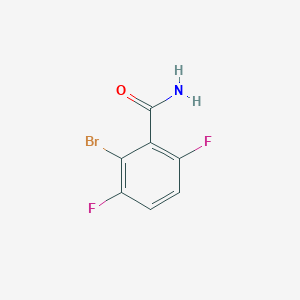
![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)
